Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. [] It exhibits high binding affinity and functional cAMP activity, effectively blunting glucagon-induced glucose elevation. [] MK-0893 has shown promise in preclinical studies for the treatment of type 2 diabetes. []
Relevance: Both MK-0893 and 3,5-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide share a core structure featuring a substituted pyrazole ring linked to a benzamide moiety through an ethyl bridge. This structural similarity suggests potential overlap in their biological targets and pharmacological profiles. []
Compound Description: NVP-BGJ398 acts as a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] It has demonstrated significant antitumor activity in preclinical models, particularly in bladder cancer cells overexpressing FGFR3. []
Relevance: Although NVP-BGJ398 differs significantly in its core structure from 3,5-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide, both compounds highlight the relevance of exploring diverse heterocyclic scaffolds, such as pyrazoles and pyrimidines, in medicinal chemistry for targeting specific biological pathways. []
Compound Description: This compound exhibits potent glycine transporter 1 (GlyT1) inhibitory activity. [] It shows promise as a potential therapeutic agent for schizophrenia, demonstrating significant effects in rodent models without undesirable central nervous system side effects. []
Relevance: Similar to 3,5-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide, this compound incorporates an ethyl-substituted pyrazole ring within its structure. [] This shared feature underscores the potential importance of this specific substitution pattern for biological activity, possibly influencing target binding or pharmacokinetic properties. []
Compound Description: CDPPB is recognized as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) mGluR5 subtype. [] It exhibits activity in potentiating glutamate-induced calcium release and has been investigated for potential therapeutic applications in central nervous system disorders. []
Relevance: The core structure of CDPPB, featuring a 1,3-diphenyl-1H-pyrazol-5-yl moiety linked to a benzamide, closely resembles that of 3,5-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide. [, ] This structural similarity suggests potential overlap in their biological targets and pharmacological activities. [, ]
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting improved potency compared to earlier analogs like CDPPB. [] This compound demonstrates enhanced binding affinity and functional activity at mGluR5, making it a promising lead for developing novel therapeutics for central nervous system disorders. []
Relevance: VU-1545 shares a strikingly similar core structure with 3,5-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide, both featuring a substituted phenyl-pyrazole-benzamide framework. [] The presence of a nitro group at the para position of the benzamide in both compounds further strengthens their structural relationship and suggests potential similarities in their pharmacological profiles. []
Compound Description: CPPHA acts as a positive allosteric modulator of both mGluR1 and mGluR5. [] It potentiates mGluR responses through a distinct mechanism compared to other PAMs like VU-29, interacting with a novel allosteric site on these receptors. []
Relevance: Despite differing in their core structures, CPPHA and 3,5-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide both highlight the importance of exploring diverse chemical scaffolds for targeting mGluRs. [, ] Understanding the binding interactions and mechanisms of these compounds at different allosteric sites provides valuable insights for developing new therapeutic agents with improved selectivity and efficacy. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.